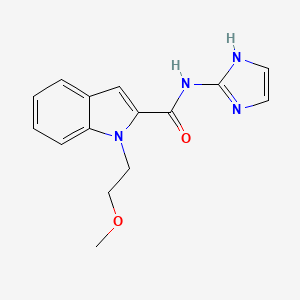![molecular formula C23H28N2O5 B12158296 Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12158296.png)
Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.
Introduction of the piperazine moiety: This step involves the reaction of the naphthofuran intermediate with a piperazine derivative, typically under basic conditions.
Hydroxylation and esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups can lead to the formation of ketones or aldehydes, while reduction of the ester group can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate: shares similarities with other naphthofuran derivatives and piperazine-containing compounds.
Naphthofuran derivatives: These compounds are known for their diverse biological activities and are used in the development of various pharmaceuticals.
Piperazine-containing compounds: Piperazine is a common moiety in many drugs, particularly those targeting the central nervous system.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical transformations. This makes it a versatile compound for both research and industrial applications.
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-3-29-23(28)19-15(2)30-22-17-7-5-4-6-16(17)21(27)18(20(19)22)14-25-10-8-24(9-11-25)12-13-26/h4-7,26-27H,3,8-14H2,1-2H3 |
InChI-Schlüssel |
BWBOHXRTCMDHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)CCO)C |
Löslichkeit |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12158214.png)
methyl}quinolin-8-ol](/img/structure/B12158227.png)

![2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12158242.png)
![3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B12158250.png)
![[(4-Fluorophenyl)sulfonyl]indan-5-ylamine](/img/structure/B12158257.png)
![2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158258.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12158273.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12158279.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one](/img/structure/B12158284.png)

![4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12158301.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12158317.png)
